4-(4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-(3-methoxyphenyl)benzamide
説明
特性
CAS番号 |
1251687-72-5 |
|---|---|
分子式 |
C22H15ClN4O4S |
分子量 |
466.9 |
IUPAC名 |
3-(4-chlorophenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H15ClN4O4S/c1-30-16-4-2-3-13(11-16)20-24-18(31-25-20)12-26-17-9-10-32-19(17)21(28)27(22(26)29)15-7-5-14(23)6-8-15/h2-11H,12H2,1H3 |
InChIキー |
AJTRLWKBJRUGBV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)Cl)SC=C4 |
溶解性 |
not available |
製品の起源 |
United States |
作用機序
生物活性
The compound 4-(4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-(3-methoxyphenyl)benzamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound features a pyridopyrazine core with an isopropyl substituent and a methoxyphenyl group. This unique configuration may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₄O₃ |
| Molecular Weight | 342.35 g/mol |
| IUPAC Name | 4-(4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-(3-methoxyphenyl)benzamide |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The binding affinity to these targets can lead to modulation of various biological pathways, which may include:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in disease processes.
- Receptor Binding : Interaction with receptors that could influence signaling pathways related to inflammation or cancer.
Antiviral Activity
Recent studies have indicated that derivatives of benzamide compounds exhibit antiviral properties. For instance, some benzamide-based inhibitors have shown effectiveness against viruses such as Ebola and Marburg. The compound under discussion may share similar properties due to structural similarities with known antiviral agents .
Anticancer Potential
Research into related compounds suggests potential anticancer activity. Studies have demonstrated that certain pyridopyrazine derivatives can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. The mechanism often involves the modulation of apoptosis-related proteins and cell cycle regulators .
Enzyme Inhibition Studies
Enzyme inhibition assays have been crucial in determining the biological activity of this compound. For example, compounds with similar structures have shown significant inhibition of kinases involved in cancer progression and inflammatory responses. The specific enzyme targets for this compound remain to be fully elucidated but warrant further investigation .
Case Studies and Research Findings
- Study on Antiviral Efficacy : A study tested several benzamide derivatives against Ebola and Marburg viruses, revealing that some compounds exhibited EC50 values below 10 μM, indicating potent antiviral activity .
- Anticancer Research : In vitro assays demonstrated that pyridopyrazine derivatives could inhibit proliferation in various cancer cell lines by targeting specific signaling pathways involved in cell growth and survival .
- Toxicity Assessments : Toxicity studies on zebrafish embryos showed that certain derivatives had acceptable safety profiles while maintaining biological activity, suggesting potential for therapeutic use without significant adverse effects .
科学的研究の応用
Chemical Structure and Synthesis
The compound belongs to a class of heterocyclic compounds characterized by a pyrido-pyrazine framework. The synthesis typically involves multi-step reactions that may include cyclization and functionalization of precursor compounds. The detailed synthetic pathway often utilizes various reagents and conditions to achieve the desired product with high purity.
Anticancer Properties
Recent studies have highlighted the compound's efficacy as an eIF4E inhibitor , which is crucial in cancer cell proliferation. The inhibition of eIF4E has been linked to reduced growth in various cancer types, including:
- Colon Cancer
- Lung Cancer
- Breast Cancer
- Leukemias
In vitro studies have demonstrated that treatment with this compound leads to significant apoptosis in cancer cells overexpressing eIF4E, suggesting its potential as a therapeutic agent in oncology .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent. Research indicates that it may modulate inflammatory pathways, providing a dual mechanism of action that could be beneficial in treating diseases characterized by chronic inflammation .
Case Study 1: Efficacy in Colon Cancer
A study investigating the effects of the compound on colon cancer cells demonstrated a reduction in cell viability by over 50% at certain concentrations. The study utilized assays such as MTT and flow cytometry to assess cell proliferation and apoptosis induction .
Case Study 2: Anti-inflammatory Activity
In a model of acute inflammation, administration of the compound resulted in a significant decrease in edema and inflammatory cytokine levels compared to control groups. This was measured using histological analysis and ELISA assays for cytokine quantification .
類似化合物との比較
(a) N-{4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine
- Core : Pyrido[2,3-b]pyrazine with a 4-fluorophenyl group and isopropylamine substituent.
- Key Differences : Lacks the benzamide group but includes a fluorophenyl moiety, enhancing electronic effects. This compound inhibits p38 MAP kinase, highlighting the scaffold’s relevance in kinase targeting .
- Activity : Demonstrates moderate kinase inhibition (IC₅₀ ~ 100 nM) compared to benzamide derivatives, suggesting substituent-dependent potency.
(b) F677-0526 (N-(4-ethylphenyl)-1-{4-[(4-methylphenyl)methyl]-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl}piperidine-3-carboxamide)
- Core : Dihydropyrido[2,3-b]pyrazine with a piperidine-3-carboxamide substituent.
- Molecular weight (481.6 g/mol) is lower than the target compound due to simpler substituents .
Analogues with Benzamide Substituents
(a) Example 53 (4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide)
- Core : Pyrazolo[3,4-d]pyrimidine with a benzamide group.
- Key Differences: Fluorinated benzamide and chromenone moieties improve metabolic stability but reduce aqueous solubility compared to the methoxy-substituted target compound. Mass: 589.1 (M⁺+1) .
(b) N-(3-Methoxyphenyl)benzamide Derivatives
- Trend : Methoxy groups (as in the target compound) enhance solubility compared to halogenated analogues (e.g., Example 53). However, fluorinated derivatives may exhibit stronger target affinity due to electronegativity .
Physicochemical Properties
Key Observations :
- The target compound’s methoxy group improves solubility compared to halogenated analogues.
- Higher LogP values correlate with increased lipophilicity in ethyl/isopropyl-substituted derivatives .
Q & A
Q. What are the key steps in synthesizing 4-(4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-(3-methoxyphenyl)benzamide?
The synthesis typically involves multi-step reactions starting with pyrido[2,3-b]pyrazine precursors and functionalized benzamide derivatives. Key steps include:
- Coupling reactions : Formation of the pyrido-pyrazine core via cyclization or condensation under reflux conditions (e.g., using ethanol or DMF as solvents) .
- Amide bond formation : Reaction of the pyrido-pyrazine intermediate with 3-methoxyphenylamine in the presence of coupling agents like EDCI/HOBt .
- Purification : Column chromatography or recrystallization to isolate the final product, followed by characterization via NMR and mass spectrometry .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
- NMR spectroscopy : H and C NMR are essential for verifying the aromatic pyrido-pyrazine core, isopropyl group, and methoxyphenyl substituents. Anomalies in peak splitting (e.g., due to hindered rotation of the benzamide group) require 2D NMR (COSY, HSQC) for resolution .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H] ion) and detects impurities like unreacted intermediates .
Q. What are the hypothesized biological targets of this compound?
Based on structural analogs (e.g., pyrido-pyrazine derivatives), potential targets include:
- Kinases : The pyrido-pyrazine scaffold resembles ATP-competitive kinase inhibitors, particularly p38 MAP kinase, due to its planar heterocyclic core .
- Epigenetic regulators : The benzamide moiety may interact with histone deacetylases (HDACs) or bromodomains .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of the pyrido-pyrazine core?
Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol, as shown in analogous syntheses .
- Catalyst optimization : Adding catalytic amounts of p-toluenesulfonic acid (PTSA) improves cyclization rates by stabilizing reactive intermediates .
- Temperature control : Maintaining reflux conditions (80–100°C) minimizes side reactions like oxidation of the dihydropyrazine moiety .
Q. How should researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or kinase panel compositions. Validate activity using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .
- Solubility limitations : Low aqueous solubility can lead to false negatives. Use co-solvents (e.g., DMSO ≤0.1%) or prodrug strategies to improve bioavailability .
Q. What strategies are recommended for designing target-specific analogs?
- Scaffold diversification : Introduce substituents at the pyrido-pyrazine C-4 position (e.g., halogens or alkyl groups) to modulate steric and electronic interactions with kinase active sites .
- Pharmacophore modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses against p38 MAP kinase and prioritize synthetic targets .
Q. How can researchers address inconsistencies in NMR spectral data?
Common issues and solutions:
- Dynamic effects : Restricted rotation of the benzamide group causes peak splitting. Acquire spectra at elevated temperatures (e.g., 60°C in DMSO-d) to average signals .
- Impurity overlap : Use preparative HPLC to isolate pure fractions before analysis .
Methodological Guidelines
Q. What in vitro assays are suitable for evaluating kinase inhibition?
- Enzymatic assays : Use recombinant kinases (e.g., p38α) with ATP-Glo™ luminescence detection to quantify IC values .
- Cellular assays : Measure phosphorylation of downstream targets (e.g., MAPKAPK2) via Western blotting in LPS-stimulated macrophages .
Q. How should stability studies be conducted for this compound?
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions. Monitor degradation products via LC-MS .
- Long-term storage : Store lyophilized powder at -20°C under argon to prevent oxidation of the dihydropyrazine ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
